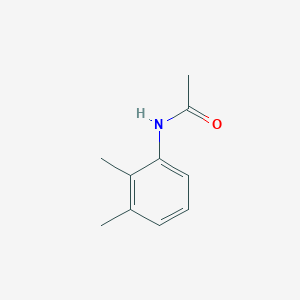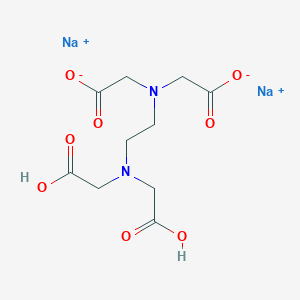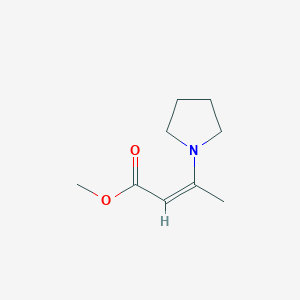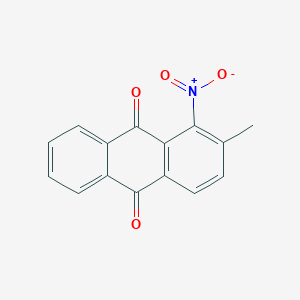
N-(2,3-Dimethylphenyl)acetamide
Descripción general
Descripción
N-(2,3-Dimethylphenyl)acetamide is a chemical compound that belongs to the class of acetanilides, characterized by the presence of an acetamide group attached to a benzene ring that is substituted with methyl groups. The compound's relevance spans across various fields, including medicinal chemistry, where it is often explored for its potential pharmacological activities.
Synthesis Analysis
The synthesis of N-(2,3-Dimethylphenyl)acetamide and its derivatives is a topic of interest due to their potential biological activities. For instance, the synthesis of related compounds with anticonvulsant activity has been reported, where trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides were synthesized and evaluated for their efficacy in seizure models . Additionally, improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide have been achieved, which could be relevant for the synthesis of N-(2,3-Dimethylphenyl)acetamide derivatives .
Molecular Structure Analysis
The molecular structure of N-(2,3-Dimethylphenyl)acetamide has been studied through various spectroscopic and computational methods. For example, the conformation of the N-H bond in 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide is syn to the methyl substituents on the aromatic ring, which is a structural feature that could influence the compound's properties and interactions . Quantum chemical and natural bond orbital investigations have been carried out on similar compounds to understand the influence of substituents on the amide group's characteristic frequencies .
Chemical Reactions Analysis
The reactivity of N-(2,3-Dimethylphenyl)acetamide can be inferred from studies on similar acetamide derivatives. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide have been synthesized, showcasing the potential for chemical modifications and the formation of new compounds with different properties . The chemical reactions involving acetamide derivatives often include substitutions and modifications of the amide group, which can lead to a variety of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2,3-Dimethylphenyl)acetamide derivatives have been characterized through experimental and computational methods. The crystal structure of related compounds has been determined, revealing the molecular conformation and intermolecular interactions such as hydrogen bonding, which are crucial for understanding the compound's behavior in different environments . The vibrational characteristics and thermodynamic properties have also been investigated to provide insights into the stability and reactivity of these compounds .
Aplicaciones Científicas De Investigación
Molecular Structure and Conformation
N-(2,3-Dimethylphenyl)acetamide and its derivatives exhibit a variety of molecular conformations, contributing to the understanding of acetanilide structures. For instance, N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide showcases a molecular conformation similar to other closely related acetanilides, with slightly differing bond parameters. These molecules are intricately linked through N—H⋯O hydrogen bonds, indicating a complex interaction network at the molecular level (Gowda, Svoboda, & Fuess, 2007).
Structural Aspects in Salt and Inclusion Compounds
N-(2,6-Dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, a derivative of N-(2,3-Dimethylphenyl)acetamide, shows fascinating structural behavior when interacting with mineral acids and hydroxybenzene derivatives. This interaction leads to the formation of gels or crystalline solids depending on the acid used. Furthermore, these compounds exhibit significant fluorescence emission alterations when forming host–guest complexes, highlighting their potential in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).
Biological Applications and Molecular Docking
Certain derivatives of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide exhibit notable biological activities, such as antibacterial, antifungal, and anthelmintic effects. These compounds have been characterized and screened, with molecular docking revealing binding poses similar to standard compounds. Moreover, certain derivatives have shown potential in latent fingerprint analysis, indicating their versatility in both biological and forensic applications (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Safety And Hazards
While specific safety and hazard information for “N-(2,3-Dimethylphenyl)acetamide” is not available, similar compounds like acetamide are known to cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment as required .
Direcciones Futuras
The future directions for “N-(2,3-Dimethylphenyl)acetamide” and its derivatives could involve further exploration of their pharmacological properties and potential applications. For instance, the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework may provide an opportunity for chemists to design new derivatives that prove to be successful agents in terms of safety and efficacy .
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-5-4-6-10(8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSHEJADOPNDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158455 | |
| Record name | Acetamide, N-(2,3-dimethylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dimethylphenyl)acetamide | |
CAS RN |
134-98-5 | |
| Record name | N-(2,3-Dimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Acetoxylidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2,3-dimethylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-ACETOXYLIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQA6T12HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea](/img/structure/B94325.png)
![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)

![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)





![2-Oxaspiro[4.7]dodecane](/img/structure/B94346.png)
